2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The first synthetic route was reported in 1882 . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Molecular Structure Analysis
The molecular structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus .Chemical Reactions Analysis
The chemical reactions of coumarins are diverse and depend on the specific derivative and conditions. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarins depend on the specific derivative. For example, one derivative, 2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE, has a molecular weight of 294.31 .Scientific Research Applications
Polymerization Processes
The living cationic ring-opening polymerizations of oxazoline derivatives, which share structural similarities with 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile, were performed in acetonitrile at high temperatures in a microwave reactor. This process enhanced reaction rates significantly while maintaining the livingness of the polymerization, yielding well-defined polymers with narrow molecular weight distributions. Such polymerization techniques in acetonitrile could potentially be applicable to compounds like this compound, providing insights into new material synthesis with precise molecular control (Wiesbrock et al., 2005).
Antioxidant Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant activities. In particular, derivatives incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, similar in complexity to the subject compound, were tested and found to exhibit significant antioxidant activity, nearly equivalent to that of ascorbic acid. This suggests potential applications of this compound in the development of antioxidant agents (El‐Mekabaty, 2015).
Catalytic Reactions
Research into catalytic oxidation reactions in acetonitrile has shown the effectiveness of certain complexes in the oxidation of organic sulfides to sulfoxides, a process that could be relevant to the use of this compound in similar oxidative transformations. Such studies underline the potential for this compound in catalytic systems, particularly in the selective oxidation of sulfides, which is a critical reaction in organic synthesis and industrial processes (Sivasubramanian et al., 2002).
Mechanism of Action
The mechanism of action of coumarins is also diverse and depends on the specific derivative and its biological target. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Future Directions
properties
IUPAC Name |
2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-17(13-5-3-2-4-6-13)18(20)15-8-7-14(21-10-9-19)11-16(15)22-12/h2-8,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEZXYNFKPXFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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